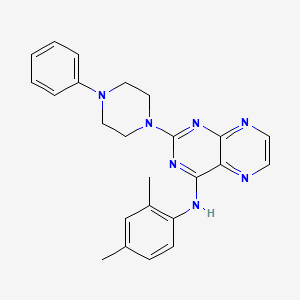

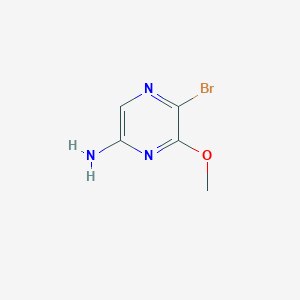

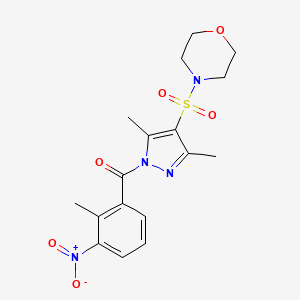

2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide

説明

Thiazole is a type of heterocyclic compound that has been an important moiety in the world of chemistry for many decades . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .

Synthesis Analysis

Thiazole derivatives can be synthesized through various methods. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of thiazole derivatives can be analyzed using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can give insights into the functional groups present in the molecule .Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions due to the reactive positions on the thiazole ring where donor–acceptor, nucleophilic, and oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be determined using various analytical techniques. For instance, mass spectrometry can provide information about the molecular weight of the compound .科学的研究の応用

- Researchers have explored the antiviral properties of indole derivatives, which include compounds containing the indole nucleus . For instance:

- The compound’s thiazole ring may contribute to antimicrobial activity. Thiazoles have been studied for their inhibitory effects against various microorganisms .

- A polymorphic form of 2-chloro-4-nitroaniline (a related compound) demonstrated second harmonic generation (SHG) twice as high as that of potassium dihydrogen phosphate (KDP) upon laser irradiation .

- Thiazole derivatives have been investigated for their antitubercular effects. Although not directly studied for 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide , related compounds have shown promise .

Antiviral Activity

Antimicrobial Properties

Nonlinear Optical Properties

Antitubercular Activity

Cytotoxicity and Antitumor Effects

作用機序

Target of Action

The primary targets of 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide are likely to be related to its thiazole core. Thiazole-based compounds have been found to exhibit potent anti-tubercular activity, with benzothiazole derivatives showing significant inhibition potency against M. tuberculosis . The target of these compounds is often the enzyme DprE1 .

Mode of Action

For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

The biochemical pathways affected by 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide are likely to be related to its anti-tubercular activity. The inhibition of the enzyme DprE1, a key player in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall, can lead to the death of M. tuberculosis .

Pharmacokinetics

Thiazole compounds are generally known for their good bioavailability and favorable pharmacokinetic properties .

Result of Action

The result of the action of 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide is likely to be the inhibition of M. tuberculosis growth due to the disruption of the biosynthesis of arabinogalactan . This could potentially lead to the death of the bacteria, thereby exhibiting its anti-tubercular activity.

Action Environment

The action of 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide, like many other drugs, can be influenced by various environmental factors. For instance, pH levels can affect the stability of the compound, with some thiazole compounds being stable in water under acidic conditions but hydrolyzed under alkaline conditions . Other factors such as temperature, presence of other substances, and the specific biological environment within the body can also influence the compound’s action, efficacy, and stability.

将来の方向性

特性

IUPAC Name |

2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O3S/c11-8-5-6(14(16)17)1-2-7(8)9(15)13-10-12-3-4-18-10/h1-5H,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOBTHGPSUDJKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901330380 | |

| Record name | 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201496 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide | |

CAS RN |

324058-89-1 | |

| Record name | 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

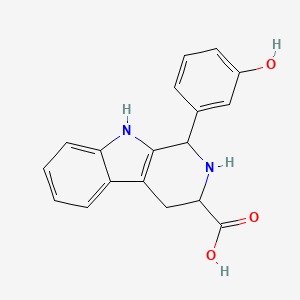

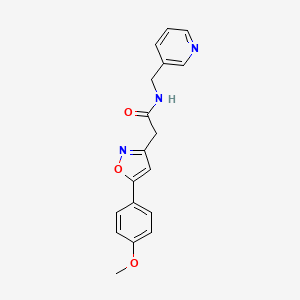

![Prop-2-enyl 5-(4-hydroxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2461007.png)

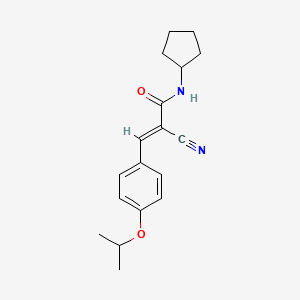

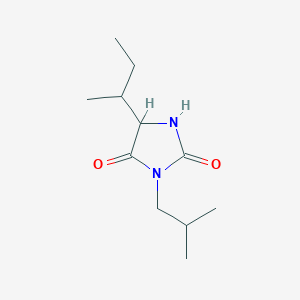

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2461009.png)

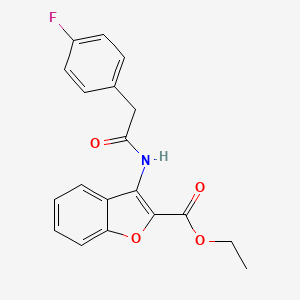

![4-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-methylpiperidin-4-ol](/img/structure/B2461022.png)